

Introduction: LBL1, a Small Molecule Targeting Nuclear Lamins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LBL1**

Cat. No.: **B15601077**

[Get Quote](#)

LBL1 (Lamin-Binding Ligand 1) is a novel acylpyrroloquinazoline compound initially identified for its selective anticancer activity, particularly against breast cancer cells.^[1] Contrary to any misconception of it being a protein, **LBL1** is a small molecule. Its significance stems from being the first-in-class small molecule ligand known to directly bind to nuclear lamins.^{[1][2]} Lamins are type V intermediate filament proteins that form the nuclear lamina, a critical structural meshwork beneath the inner nuclear membrane that maintains the mechanical stability of the nucleus and participates in a host of cellular processes.^{[3][4]} The discovery of **LBL1** has provided an invaluable chemical tool to probe the complex biology of lamins.^[1]

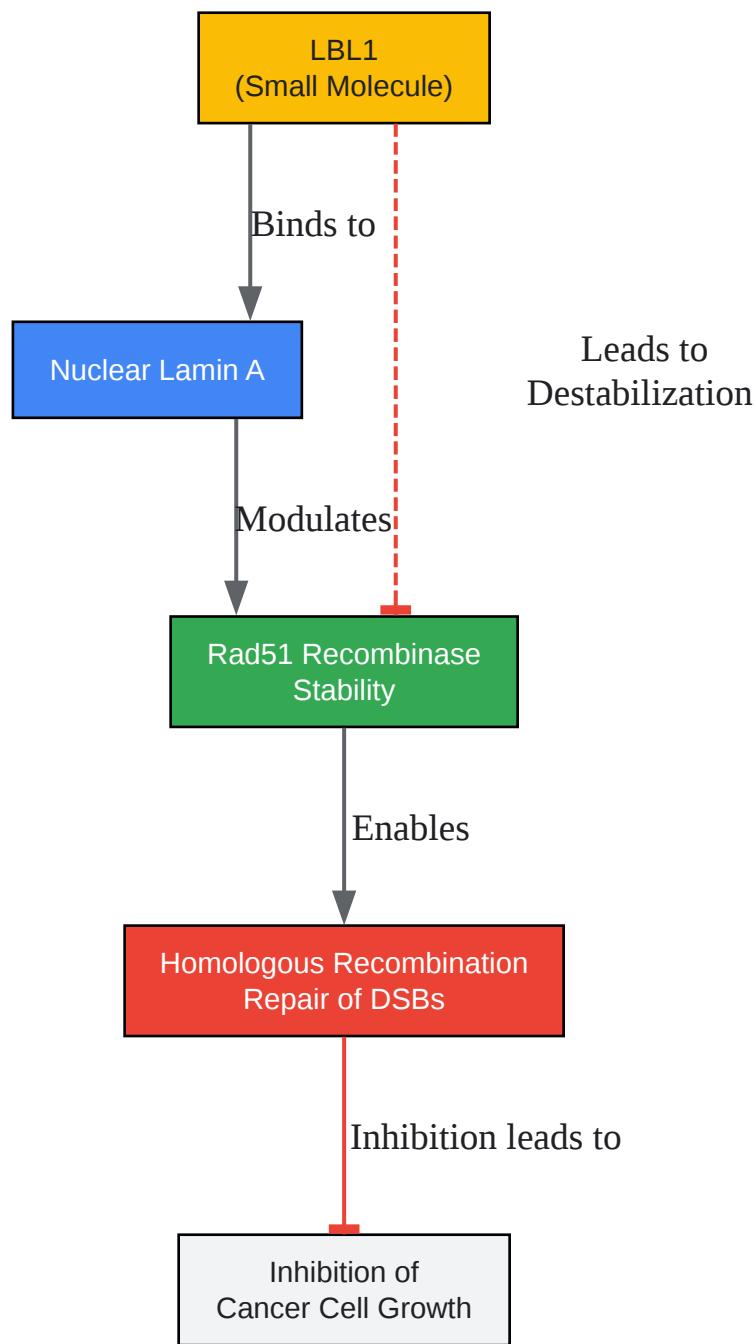
Primary Molecular Targets: The Nuclear Lamins

Through an unbiased chemoproteomics approach, **LBL1** was found to directly bind to several major nuclear lamin proteins.^[4]

Identified Protein Targets:

- Lamin A (LA)
- Lamin C (LC)
- Lamin B1 (LB1)
- Lamin B2 (LB2)

Further investigation revealed that **LBL1**'s interaction with Lamin A is mediated by the coiled-coil domain.^[4] Specifically, binding studies using truncated versions of Lamin A demonstrated that the minimal fragment required for optimal binding is LA(1–387), which includes the non-helical head domain and the entire coiled-coil rod domain.^[4] This suggests that a functional assembly involving intermolecular interactions within this region is necessary for **LBL1** binding.^[4]


Quantitative Analysis of the **LBL1**-Lamin Interaction

The binding affinity between **LBL1** and its target was quantified using a biophysical assay. A thermal shift assay (TSA) was employed to measure the change in the melting temperature (T_m) of the Lamin A fragment LA(1–387) upon titration with **LBL1**. The dose-dependent shift in the melting temperature allowed for the calculation of the apparent dissociation constant (K_d), providing a quantitative measure of the binding interaction.^[4]

Ligand	Protein Target	Method	Apparent Dissociation Constant (K _d)
LBL1	Lamin A (LA) fragment (1-387)	Thermal Shift Assay (TSA)	5.11 μM ^[4]

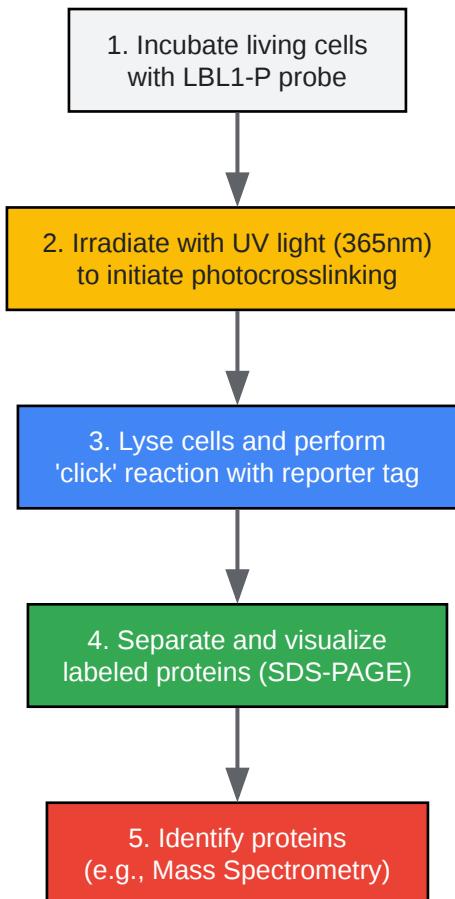
Downstream Effects of **LBL1**-Lamin Interaction

The binding of **LBL1** to nuclear lamins, particularly Lamin A, initiates downstream cellular effects, most notably impacting DNA repair pathways. Lamin A is known to play a role in maintaining genome stability and facilitating the repair of DNA double-strand breaks (DSBs).^[4] The interaction with **LBL1** was found to inhibit the homologous recombination (HR) pathway for DNA repair by affecting the stability of the DNA recombinase Rad51.^[1]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **LBL1**'s anticancer activity.

Key Experimental Methodologies


The identification of lamins as the direct molecular targets of **LBL1** was a multi-step process involving innovative chemical proteomics and subsequent validation assays.

Target Identification via Photoaffinity Labeling

An unbiased chemical proteomics strategy was used to identify the direct binding partners of **LBL1** from the entire cellular proteome.[1]

- Probe Development: A clickable photoaffinity probe, **LBL1-P**, was synthesized. This probe contained three key functional groups:
 - The core acylpyrroloquinazoline structure for binding to the target protein.
 - A trifluoromethylidiazirine group, which upon UV irradiation (365 nm) forms a reactive carbene that covalently crosslinks to the binding protein.
 - A terminal alkyne group for "click chemistry." [1][3]
- Experimental Workflow:
 - Living cells were incubated with **LBL1-P**. A control group was co-incubated with excess **LBL1** as a competitor.
 - The cells were irradiated with UV light to initiate covalent crosslinking between **LBL1-P** and its direct protein targets.
 - The cell lysates were harvested, and a reporter tag (e.g., fluorescent azide or biotin-azide) was attached to the **LBL1-P**-protein conjugate via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
 - The labeled proteins were then identified using methods such as in-gel fluorescence scanning or mass spectrometry.[1]

Workflow for LBL1 Target Identification

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of lamins as the molecular targets of LBL1 using a clickable photoaffinity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of lamins as the molecular targets of LBL1 using a clickable photoaffinity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer pyrroloquinazoline LBL1 targets nuclear lamins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: LBL1, a Small Molecule Targeting Nuclear Lamins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601077#molecular-interactions-of-lbl1-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com